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molecular formula C14H17NO B1643893 1-(3-Methoxyphenyl)cyclohexanecarbonitrile

1-(3-Methoxyphenyl)cyclohexanecarbonitrile

Cat. No. B1643893
M. Wt: 215.29 g/mol
InChI Key: DBKIMDCMXVAXPU-UHFFFAOYSA-N
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Patent
US06908934B2

Procedure details

(3-Methoxyphenyl)acetonitrile (0.52 grams) was added to a solution of sodium hydride (0.212 grams) in DMSO (10 mL) at 0° C. The mixture was warmed to room temperature over 30 minutes. 1,5-Dibromopentane (0.722 mL) was added dropwise as a solution in DMSO (5 mL). This mixture was stirred for 16 hours, then partitioned between ethyl acetate and water. The organic phase was separated and washed with brine. The organic phase was dried over magnesium sulfate and the solvent was evaporated. The resulting solid was chromatographed on silica gel using ethyl acetate and hexane (3:97) to give the titled compound (0.42 grams).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.722 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.[H-].[Na+].Br[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]Br>CS(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2([C:10]#[N:11])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC#N
Name
Quantity
0.212 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.722 mL
Type
reactant
Smiles
BrCCCCCBr
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1(CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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